PF-04447943

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Alzheimer’s Disease Research

Specific Scientific Field: Neurology and Pharmacology

Summary of the Application: PF-04447943 is a potent, selective phosphodiesterase 9A (PDE9A) inhibitor that elevates guanoscine 3’,5’ – cyclic monophosphate (cGMP) in the brain and cerebrospinal fluid. It has been studied for its potential application in Alzheimer’s Disease treatment.

Methods of Application: In a Phase 2 multicenter study, subjects in overall good health with Mini Mental State Examination (MMSE) scores of 14-26 were randomized to 12 weeks treatment with PF-04447943 25 mg q12h or placebo .

Application in Dementia Research

Summary of the Application: PF-04447943 has been investigated for its potential use in dementia treatment. It is a potent, selective phosphodiesterase 9A inhibitor that increases cGMP levels in the brain .

Application in Sickle Cell Disease Research

Specific Scientific Field: Hematology and Pharmacology

Summary of the Application: PF-04447943 is a potent, selective inhibitor of PDE9A, which has been studied for its potential application in sickle cell disease (SCD) treatment .

Methods of Application: In a study, the safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-04447943, with or without coadministration of hydroxyurea, were evaluated in patients with stable SCD .

Results or Outcomes: The study demonstrated the beneficial effects of PF-04447943 on cellular and plasma pharmacodynamic markers, including cellular aggregates and soluble adhesion plasma markers .

Application in Neurite Outgrowth and Synapse Formation

Specific Scientific Field: Neurobiology and Pharmacology

Results or Outcomes: PF-04447943 increased neurite outgrowth and synapse formation in hippocampal neurons in culture . This suggests that PF-04447943 could potentially be used to promote neuroregeneration.

Application in Cognitive Performance Enhancement

Summary of the Application: PF-04447943 has been shown to improve cognitive performance in several rodent cognition models, including working, episodic, and spatial memory, auditory gating, and attention .

Methods of Application: In preclinical models, PF-04447943 was administered systemically and its effects on various aspects of cognition were evaluated .

Results or Outcomes: PF-04447943 improved cognitive performance in several rodent cognition models, including working, episodic, and spatial memory, auditory gating, and attention .

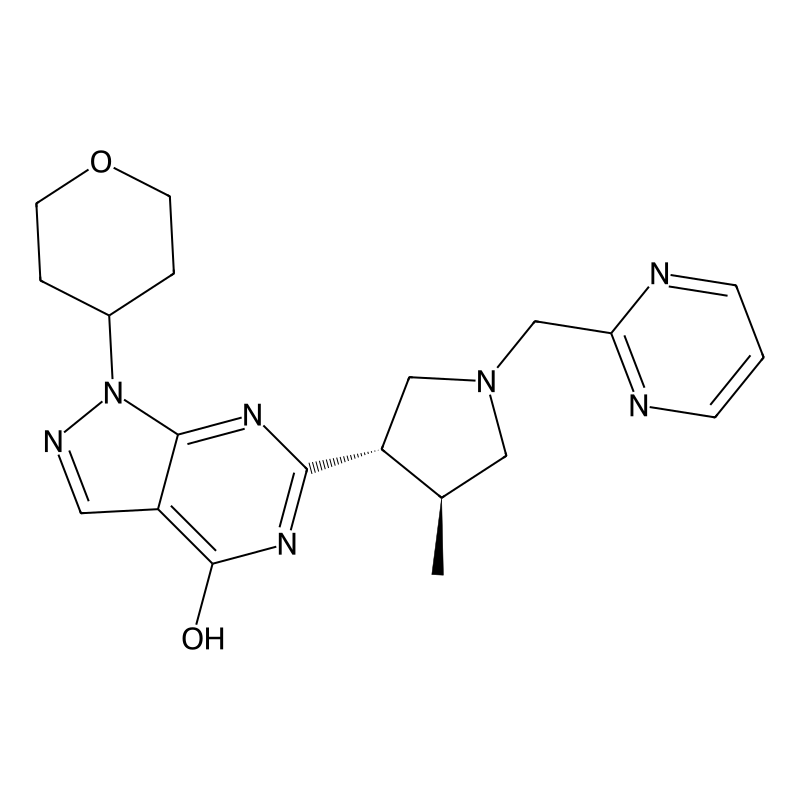

PF-04447943 is a selective inhibitor of phosphodiesterase 9A, a critical enzyme involved in the hydrolysis of cyclic guanosine monophosphate. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a fused pyrazole and pyrimidine ring structure. Its chemical formula is C20H25N7O2, and it has a molecular weight of approximately 395.46 g/mol. The compound has been investigated primarily for its potential therapeutic applications in neurological disorders, particularly Alzheimer's Disease, due to its ability to enhance cognitive function and synaptic plasticity .

PF-04449182 was designed to elevate central cGMP levels. cGMP is a signaling molecule involved in various physiological processes, including relaxation of blood vessels and smooth muscle. The mechanism by which PF-04449182 increases cGMP is not entirely elucidated, but it might be related to its interaction with enzymes involved in cGMP synthesis or degradation [].

PF-04447943 functions by binding to the active site of phosphodiesterase 9A, inhibiting its activity and thereby preventing the degradation of cyclic guanosine monophosphate. This inhibition leads to increased levels of cyclic guanosine monophosphate within cells, promoting various physiological responses such as vasodilation and enhanced neuronal signaling. The specific interactions involve hydrogen bonds and π–π stacking with key amino acid residues in the enzyme's active site, which are crucial for its inhibitory action .

The biological activity of PF-04447943 has been extensively studied, particularly in animal models. It has been shown to improve cognitive function and enhance synaptic plasticity in rodent models. In preclinical studies, PF-04447943 demonstrated significant increases in indicators of hippocampal synaptic plasticity, suggesting its potential as a treatment for cognitive impairments associated with neurodegenerative diseases like Alzheimer's . Additionally, it has displayed anti-inflammatory properties in models of colitis by modulating T-cell responses and reducing oxidative stress .

The synthesis of PF-04447943 involves several steps that typically include the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization to introduce the necessary side chains. The process may involve various organic reactions such as cyclization, alkylation, and substitution reactions to achieve the desired molecular structure. Specific synthetic routes are proprietary but generally follow established methodologies for constructing complex heterocyclic compounds .

PF-04447943 stands out due to its high selectivity for phosphodiesterase 9A compared to other similar compounds, making it a promising candidate for targeted therapies aimed at enhancing cognitive function without affecting other phosphodiesterases that might lead to unwanted side effects .

Interaction studies have revealed that PF-04447943 selectively binds to phosphodiesterase 9A with high affinity (IC50 = 12 nM), significantly more than other phosphodiesterases (IC50s > 940 nM) which indicates its specificity . Molecular docking studies have identified critical interactions between PF-04447943 and specific amino acids within the enzyme's active site, such as Gln453 and Phe456, which are essential for achieving effective inhibition .

PF-04447943 (IUPAC name: 6-((3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) is a heterocyclic compound with a molecular formula of C₂₀H₂₅N₇O₂ and a molecular weight of 395.46 g/mol. Its structure features:

- A pyrazolo[3,4-d]pyrimidin-4-one core, which serves as the central pharmacophore.

- A (3S,4S)-4-methylpyrrolidine substituent at position 6, conferring stereochemical specificity.

- A tetrahydro-2H-pyran-4-yl group at position 1, enhancing solubility and metabolic stability.

- A pyrimidin-2-ylmethyl side chain linked to the pyrrolidine ring, critical for target binding.

The compound’s stereochemistry is defined by two chiral centers in the pyrrolidine moiety, with the (3S,4S) configuration essential for optimal PDE9A inhibition.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Solubility | Soluble in DMSO (2 mg/mL) | |

| LogP (cLogP) | 1.5 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 8 | |

| Topological Polar Surface Area | 101.82 Ų |

Spectral and Crystallographic Data

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the compound’s structure, with key signals corresponding to the pyrazolopyrimidinone core (δ 8.2–8.4 ppm for aromatic protons) and the pyrrolidine methyl group (δ 1.2 ppm). X-ray crystallography reveals a planar pyrimidinone ring system and a chair conformation in the tetrahydro-2H-pyran-4-yl group, optimizing interactions with the PDE9A active site.

| Property | Value |

|---|---|

| Chemical Abstracts Service Registry Number | 1082744-20-4 [1] [2] [4] |

| Molecular Formula | C₂₀H₂₅N₇O₂ [1] [2] [4] |

| Molecular Weight | 395.46 g/mol [1] [2] [4] |

| International Union of Pure and Applied Chemistry Name | 6-[(3S,4S)-4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidin-3-yl]-1-(oxan-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one [1] [2] [7] |

| International Chemical Identifier Key | IWXUVYOOUMLUTQ-CZUORRHYSA-N [1] [2] [8] |

| Drug Bank Accession Number | DB11953 [1] [2] |

| United States Food and Drug Administration Unique Ingredient Identifier | 7N969W8Y4O [1] [2] |

| Primary Synonym | Edelinontrine [2] [13] |

| Stereochemistry | (3S,4S)-configuration [1] [2] [7] |

| Chemical Class | Pyrazolo[3,4-d]pyrimidine derivative [1] [3] |

| Physical Form | Off-white solid powder [4] [8] [16] |

| Storage Temperature | -20°C [4] [6] [9] |

| Solubility | Dimethyl sulfoxide: 2 mg/mL [8] [16] |

PF-04447943 is a synthetic organic compound belonging to the pyrazolo[3,4-d]pyrimidines class of heterocyclic compounds [1]. The molecule has a molecular formula of C20H25N7O2 and a molecular weight of 395.46 g/mol [2] [3] [4]. The compound is registered under CAS number 1082744-20-4 and has been assigned PubChem ID 25115162 [1] [5].

The complete International Union of Pure and Applied Chemistry name for this compound is 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one [2] [4] [6]. The molecule contains specific stereochemistry at the pyrrolidine ring, designated as (3S,4S) configuration [2] [4] [6].

The compound can be represented by multiple structural notations including the InChI key IWXUVYOOUMLUTQ-CZUORRHYSA-N [2] [4] [6] and various SMILES representations that capture its complex heterocyclic structure [2] [4] [6].

Physical State and Appearance Properties

PF-04447943 exists as a solid powder under standard conditions [2] [4] [6]. The compound exhibits a characteristic white to beige or off-white coloration [2] [4] [6], which may vary slightly between different batches or preparation methods.

Thermal Properties

The melting point of PF-04447943 has been reported as undetermined in safety documentation [7], indicating that precise melting point measurements may not have been established or may be proprietary information. The compound exhibits no applicable flash point [4] [6] [8], suggesting it does not readily produce flammable vapors under normal handling conditions.

Computational predictions estimate the boiling point at 599.8 ± 60.0 °C [9], although this represents a theoretical calculation rather than experimental measurement. The predicted density is calculated as 1.52 ± 0.1 g/cm³ [9], providing an estimate of the compound's mass per unit volume.

Solubility Characteristics

PF-04447943 exhibits variable solubility depending on the solvent system employed. The compound shows excellent solubility in dimethyl sulfoxide (DMSO), with reported values ranging from 2 mg/mL to 50 mg/mL [2] [4] [5] [6] [10]. The highest reported DMSO solubility is ≥54.6 mg/mL (138.07 mM) [5], demonstrating the compound's strong affinity for polar aprotic solvents.

In ethanol, the solubility is reported as 12.5 mg/mL [11], while in dimethylformamide (DMF), it achieves 25 mg/mL [11]. The compound shows significantly reduced solubility in aqueous systems, with predicted water solubility of only 0.596 mg/mL [1]. When using buffer systems such as DMSO:PBS (pH 7.2) in 1:1 ratio, the solubility decreases to 0.5 mg/mL [11].

The solubility data indicates that PF-04447943 requires organic solvents for effective dissolution, with DMSO being the preferred solvent for research applications.

Computational Physicochemical Properties

Advanced computational modeling has provided detailed predictions of various physicochemical parameters for PF-04447943. The compound exhibits a logP (water-octanol) value of 0.36 [1] using ALOGPS methodology, while Chemaxon calculations suggest a logP of -0.35 [1], indicating moderate lipophilicity with some variation between prediction algorithms.

The predicted logS value of -2.8 [1] suggests moderate aqueous solubility limitations. Acid-base properties include a strongest acidic pKa of 9.15 and a strongest basic pKa of 6.73 [1], with the molecule carrying a physiological charge of +1 under normal biological conditions [1].

Hydrogen Bonding and Molecular Descriptors

PF-04447943 contains seven hydrogen bond acceptor sites and one hydrogen bond donor site [1], contributing to its potential for intermolecular interactions. The polar surface area is calculated as 97.53 Ų [1], which falls within favorable ranges for biological membrane permeability.

The molecule demonstrates relatively low conformational flexibility with four rotatable bonds [1] and contains five ring systems [1] contributing to its structural rigidity. The compound maintains Rule of Five compliance [1], suggesting favorable drug-like properties according to Lipinski's parameters.

Additional molecular descriptors include a refractivity of 120.25 m³·mol⁻¹ and polarizability of 41.41 ų [1], providing insights into the compound's optical and electronic properties.

Spectroscopic and Analytical Characteristics

While comprehensive spectroscopic data for PF-04447943 are limited in the available literature, the compound's complex heterocyclic structure would be expected to exhibit characteristic absorption bands in infrared spectroscopy corresponding to its functional groups, including carbonyl stretching, aromatic C=C stretching, and C-N stretching vibrations.

The molecular structure contains multiple aromatic and heteroaromatic ring systems that would produce distinctive patterns in nuclear magnetic resonance (NMR) spectroscopy. The presence of stereogenic centers in the pyrrolidine ring would contribute to complex coupling patterns in proton NMR spectra.

Mass spectrometry analysis would be expected to show the molecular ion at m/z 395 for the protonated species [M+H]⁺, with characteristic fragmentation patterns reflecting the loss of substituent groups from the core pyrazolo[3,4-d]pyrimidine scaffold.

Molecular Structure and Chemical Classification

PF-04447943 belongs to the pyrazolo[3,4-d]pyrimidines class of organic compounds [1], which are characterized by fused heterocyclic ring systems containing both pyrazole and pyrimidine moieties. This structural class is known for diverse biological activities, particularly in the realm of enzyme inhibition.

The molecule features a complex polycyclic architecture with multiple nitrogen-containing heterocycles connected through carefully positioned linker groups. The tetrahydropyran ring provides conformational stability, while the pyrrolidine substituent with its defined stereochemistry contributes to the compound's biological selectivity.

The pyrimidine side chain extends from the pyrrolidine nitrogen, creating an extended molecular framework that enables specific protein-binding interactions. This elaborate structure reflects sophisticated medicinal chemistry design principles aimed at achieving both potency and selectivity in biological systems.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Nagy D, Tingley FD 3rd, Stoiljkovic M, Hajós M. Application of neurophysiological biomarkers for Huntington's disease: evaluating a phosphodiesterase 9A inhibitor. Exp Neurol. 2015 Jan;263:122-31. doi: 10.1016/j.expneurol.2014.10.001. Epub 2014 Oct 12. PubMed PMID: 25315303.

3: Heckman PR, Wouters C, Prickaerts J. Phosphodiesterase inhibitors as a target for cognition enhancement in aging and Alzheimer's disease: a translational overview. Curr Pharm Des. 2015;21(3):317-31. Review. PubMed PMID: 25159073.

4: Schwam EM, Nicholas T, Chew R, Billing CB, Davidson W, Ambrose D, Altstiel LD. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Curr Alzheimer Res. 2014;11(5):413-21. PubMed PMID: 24801218.

5: Singh N, Patra S. Phosphodiesterase 9: insights from protein structure and role in therapeutics. Life Sci. 2014 Jun 13;106(1-2):1-11. doi: 10.1016/j.lfs.2014.04.007. Epub 2014 Apr 16. Review. PubMed PMID: 24746902.

6: Zhihui Q. Modulating nitric oxide signaling in the CNS for Alzheimer's disease therapy. Future Med Chem. 2013 Aug;5(12):1451-68. doi: 10.4155/fmc.13.111. Review. PubMed PMID: 23919554.

7: Claffey MM, Helal CJ, Verhoest PR, Kang Z, Fors KS, Jung S, Zhong J, Bundesmann MW, Hou X, Lui S, Kleiman RJ, Vanase-Frawley M, Schmidt AW, Menniti F, Schmidt CJ, Hoffman WE, Hajos M, McDowell L, O'Connor RE, Macdougall-Murphy M, Fonseca KR, Becker SL, Nelson FR, Liras S. Application of structure-based drug design and parallel chemistry to identify selective, brain penetrant, in vivo active phosphodiesterase 9A inhibitors. J Med Chem. 2012 Nov 8;55(21):9055-68. doi: 10.1021/jm3009635. Epub 2012 Oct 12. PubMed PMID: 23025719.

8: Verhoest PR, Fonseca KR, Hou X, Proulx-Lafrance C, Corman M, Helal CJ, Claffey MM, Tuttle JB, Coffman KJ, Liu S, Nelson F, Kleiman RJ, Menniti FS, Schmidt CJ, Vanase-Frawley M, Liras S. Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyr an-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. J Med Chem. 2012 Nov 8;55(21):9045-54. doi: 10.1021/jm3007799. Epub 2012 Jul 25. PubMed PMID: 22780914.

9: Vardigan JD, Converso A, Hutson PH, Uslaner JM. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 attenuates a scopolamine-induced deficit in a novel rodent attention task. J Neurogenet. 2011 Dec;25(4):120-6. doi: 10.3109/01677063.2011.630494. Epub 2011 Nov 9. PubMed PMID: 22070409.

10: Hutson PH, Finger EN, Magliaro BC, Smith SM, Converso A, Sanderson PE, Mullins D, Hyde LA, Eschle BK, Turnbull Z, Sloan H, Guzzi M, Zhang X, Wang A, Rindgen D, Mazzola R, Vivian JA, Eddins D, Uslaner JM, Bednar R, Gambone C, Le-Mair W, Marino MJ, Sachs N, Xu G, Parmentier-Batteur S. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-py ran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology. 2011 Sep;61(4):665-76. doi: 10.1016/j.neuropharm.2011.05.009. Epub 2011 May 19. PubMed PMID: 21619887.